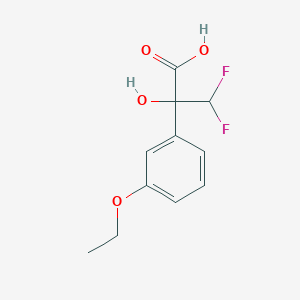![molecular formula C12H15ClN2OS B12453393 N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide](/img/structure/B12453393.png)
N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide is an organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a thiourea group attached to a butanamide moiety, with a 3-chloro-2-methylphenyl substituent. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide typically involves the reaction of 3-chloro-2-methylaniline with butanoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro substituent on the phenyl ring can be replaced by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Products with nucleophiles replacing the chloro substituent.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of certain pathogens, leading to their eradication .
相似化合物的比较
Similar Compounds
- N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
- N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(4-chlorophenyl)acrylamide
Uniqueness
N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide stands out due to its specific structural features, such as the butanamide moiety and the thiourea group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
属性
分子式 |
C12H15ClN2OS |
|---|---|
分子量 |
270.78 g/mol |
IUPAC 名称 |
N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C12H15ClN2OS/c1-3-5-11(16)15-12(17)14-10-7-4-6-9(13)8(10)2/h4,6-7H,3,5H2,1-2H3,(H2,14,15,16,17) |
InChI 键 |
APAGXJITFNJUEF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
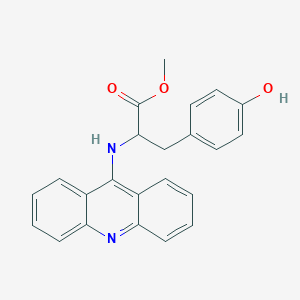
![N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide](/img/structure/B12453320.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
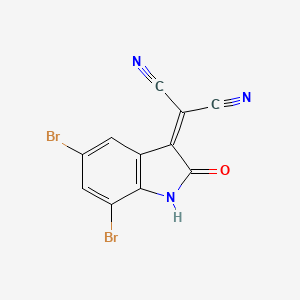
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide](/img/structure/B12453328.png)
![ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B12453334.png)
![Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate](/img/structure/B12453338.png)
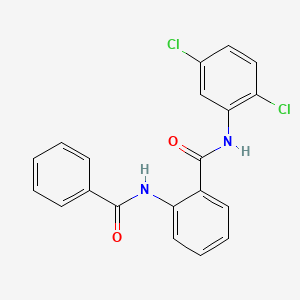
![N'-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B12453349.png)
![3-methyl-N-(4-{[2-(propanoylcarbamothioyl)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B12453362.png)
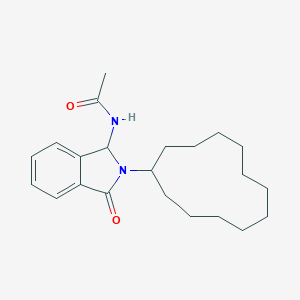
![4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B12453370.png)
